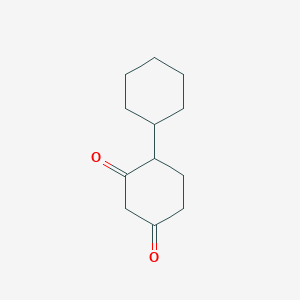

1,3-Dioxo-6-cyclohexyl-cyclohexane

Description

Properties

Molecular Formula |

C12H18O2 |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

4-cyclohexylcyclohexane-1,3-dione |

InChI |

InChI=1S/C12H18O2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h9,11H,1-8H2 |

InChI Key |

OCRDCCZZMDEORO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2CCC(=O)CC2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Functional Groups: The presence of dual ketones in 1,3-Dioxo-6-cyclohexyl-cyclohexane distinguishes it from monoketone derivatives (e.g., 3-Oxocyclohex-1-en-1-yl cyclohexanecarboxylate) and halogenated analogs (e.g., Chlorocyclohexane). These ketones enhance electrophilic reactivity, making it suitable for nucleophilic additions or condensations .

Physicochemical Properties

While direct data for 1,3-Dioxo-6-cyclohexyl-cyclohexane is unavailable, inferences can be drawn from similar compounds:

- Boiling Point: Cyclohexane derivatives with polar functional groups (e.g., esters, ketones) exhibit higher boiling points than non-polar analogs. For example, Methyl cyclohexane-carboxylate (MW 142.20) boils at 183°C , whereas Hexylcyclohexane (MW 168.32) lacks polar groups and likely has a lower boiling point.

- Solubility : Ketone and ester functionalities improve solubility in polar aprotic solvents (e.g., acetone, DMF) compared to purely aliphatic derivatives like Hexylcyclohexane .

Q & A

Q. What safety protocols are critical when handling 1,3-Dioxo-6-cyclohexyl-cyclohexane in laboratory settings?

- Methodological Answer: All work must be pre-approved by the Principal Investigator, with documented training on hazards and emergency response. Conduct experiments in a fume hood to minimize inhalation risks. Review Safety Data Sheets (SDS) and ensure competence in handling Schlenk lines or rotary evaporation for volatile reactions. Regularly validate control measures, such as PPE and ventilation, to mitigate exposure risks .

Q. What synthetic strategies are effective for preparing 1,3-Dioxo-6-cyclohexyl-cyclohexane, and how are reaction conditions optimized?

- Methodological Answer: A common approach involves cyclohexane ring functionalization via ketone introduction at positions 1 and 3. Optimize conditions by:

- Using anhydrous solvents (e.g., THF or DCM) to avoid side reactions.

- Monitoring reaction progress via TLC or in-situ IR spectroscopy.

- Employing catalysts like Lewis acids (e.g., AlCl₃) for regioselective dioxo-group formation.

Purify via column chromatography (silica gel, hexane/EtOAc gradient) and validate purity using HPLC or GC-MS .

Q. Which analytical techniques are most reliable for characterizing 1,3-Dioxo-6-cyclohexyl-cyclohexane?

- Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR with DEPT-135 to confirm carbonyl groups and cyclohexyl substituents. Overlapping signals can be resolved with 2D techniques (COSY, HSQC).

- Mass Spectrometry: High-resolution ESI-MS or EI-MS to verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography: For unambiguous structural confirmation, grow single crystals via slow evaporation in a non-polar solvent (e.g., hexane) .

Advanced Research Questions

Q. How can computational modeling resolve conformational ambiguities in 1,3-Dioxo-6-cyclohexyl-cyclohexane?

- Methodological Answer: Perform geometry optimizations at the B3LYP/6-31G** level to predict stable conformers. Compare calculated NMR chemical shifts (GIAO method) with experimental data to validate chair vs. boat configurations. Use molecular dynamics simulations (e.g., AMBER) to assess ring-flipping barriers under thermal conditions. Discrepancies between computed and experimental data may indicate solvent effects or crystal packing forces .

Q. How should researchers address contradictions in spectroscopic data for derivatives of 1,3-Dioxo-6-cyclohexyl-cyclohexane?

- Methodological Answer:

- Case Study: If IR shows unexpected carbonyl stretching frequencies, re-examine sample purity (HPLC) and consider hydrogen bonding or solvent interactions.

- Multi-Technique Validation: Cross-validate NMR assignments with NOESY/ROESY to confirm spatial proximity of substituents.

- Theoretical Adjustments: Incorporate solvent models (e.g., PCM) in DFT calculations to align predicted and observed UV-Vis spectra .

Q. What strategies mitigate steric hindrance during functionalization of 1,3-Dioxo-6-cyclohexyl-cyclohexane?

- Methodological Answer:

- Protecting Groups: Temporarily block reactive ketones with trimethylsilyl groups to direct substitution to the cyclohexyl moiety.

- Microwave-Assisted Synthesis: Enhance reaction rates and selectivity under controlled temperature/pressure.

- Steric Maps: Use computational tools (e.g., Molecular Mechanics) to identify low-energy pathways for nucleophilic attack, avoiding crowded equatorial positions .

Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs?

- Methodological Answer:

- Bioisosteric Replacement: Substitute the cyclohexyl group with adamantane to enhance lipid solubility and binding affinity.

- Docking Studies: Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase). Validate with SPR or ITC to measure binding constants.

- Metabolic Stability: Assess oxidative stability via LC-MS after incubation with liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.